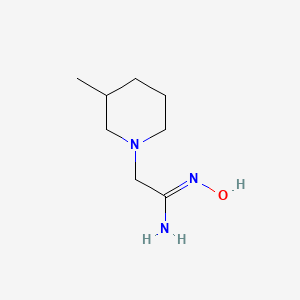
(4-(Pyrimidin-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Pyrimidin-2-yl)phenyl)methanamine” is a chemical compound with the molecular formula C11H11N3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular weight of “(4-(Pyrimidin-2-yl)phenyl)methanamine” is 185.23 . The compound has a central iridium core to which different molecular fragments can be attached, allowing the manipulation of the structure and properties of different compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile Synthesis Methods : Studies have developed simple methods for synthesizing derivatives of (4-(Pyrimidin-2-yl)phenyl)methanamine. For example, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, yielding products characterized by spectral analyses (Bommeraa, Merugu, & Eppakayala, 2019).
Medicinal Research
- Bone Disorders Treatment : Derivatives such as (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine have been identified in high-throughput screening for treating bone disorders. These compounds target the Wnt beta-catenin cellular messaging system, showing potential for increasing trabecular bone formation rate in rats (Pelletier et al., 2009).
Materials Science and Catalysis
- Palladacycle Synthesis : The derivatives are used in synthesizing unsymmetrical NCN′ pincer palladacycles. These compounds have shown good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Biomedical Imaging and Photocytotoxicity
- Cellular Imaging and Photocytotoxicity : Iron(III) complexes incorporating (pyridin-2-yl)methyl methanamine derivatives are utilized in cellular imaging and show remarkable photocytotoxicity under red light. They interact with DNA and generate reactive oxygen species, proving their potential in biomedical applications (Basu et al., 2014).
Nonlinear Optics
- Nonlinear Optical Applications : Pyrimidine derivatives, including those related to (4-(Pyrimidin-2-yl)phenyl)methanamine, are being explored for their applications in nonlinear optics (NLO). These studies involve density functional theory (DFT) calculations and experimental analysis to understand their structural parameters and NLO properties (Hussain et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of (4-(Pyrimidin-2-yl)phenyl)methanamine are Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as growth, differentiation, and response to external stimuli.
Mode of Action
It is known to interact with its targets, potentially leading to changes in cellular processes
Biochemical Pathways
Given its targets, it may influence pathways related to cell growth and insulin signaling
Result of Action
It has been suggested that it may have anti-fibrotic activities . Specifically, certain derivatives of this compound have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
(4-pyrimidin-2-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQYEJBFHRMHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640272 |
Source


|
| Record name | 1-[4-(Pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrimidin-2-yl)phenyl)methanamine | |
CAS RN |
885466-44-4 |
Source


|
| Record name | 1-[4-(Pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidin-2-ylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)
![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)
![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)





![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)


![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)